molecular formula C19H12F4N4O2 B11192393 5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B11192393
M. Wt: 404.3 g/mol
InChI Key: CDPMLMGGIOCDHP-UHFFFAOYSA-N
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Description

5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a complex organic compound featuring two oxadiazole rings Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods leverage automated systems to precisely control reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens (Cl2, Br2), alkyl halides (R-X).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • **5-{[5-(3-Chloro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
  • **5-{[5-(3-Bromo-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Uniqueness

The presence of fluorine atoms in 5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole enhances its chemical stability and bioactivity compared to similar compounds. Fluorine’s high electronegativity and small size contribute to these unique properties .

Properties

Molecular Formula

C19H12F4N4O2

Molecular Weight

404.3 g/mol

IUPAC Name

2-(3-fluoro-4-methylphenyl)-5-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C19H12F4N4O2/c1-10-2-3-12(8-14(10)20)18-26-25-16(28-18)9-15-24-17(27-29-15)11-4-6-13(7-5-11)19(21,22)23/h2-8H,9H2,1H3

InChI Key

CDPMLMGGIOCDHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F)F

Origin of Product

United States

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